molecular formula C9H14O2 B15060574 (2-Methylidenecyclohexyl) acetate

(2-Methylidenecyclohexyl) acetate

Cat. No.: B15060574
M. Wt: 154.21 g/mol
InChI Key: DQSKUQLPJOPHEU-UHFFFAOYSA-N
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Description

Contextualizing the Cyclohexyl Acetate (B1210297) Structural Motif in Organic Chemistry

The cyclohexyl acetate structural motif consists of a cyclohexane (B81311) ring bonded to an acetate group. This simple ester functional group imparts specific chemical properties that make it a valuable component in various organic compounds. Cyclohexyl acetates are a class of carboxylic acid esters characterized by a carbonyl group carbon atom attached to an alkyl group through an oxygen atom. They are often found in natural products and are utilized in various industrial applications. For instance, cyclohexyl acetate itself is described as a compound with a sweet, ethereal, and fruity taste and has been detected in foods such as brassicas and soy beans. organic-chemistry.org

The presence of a methyl group on the cyclohexane ring, as in 2-methylcyclohexyl acetate, introduces chirality and can influence the compound's physical and chemical behavior, including its stereochemistry and potential interactions in biological systems. These structures are of interest to organic chemists for their role as versatile intermediates and for their potential applications in areas such as solvent chemistry and the synthesis of more complex molecules.

Overview of Research Trajectories for 2-Methylcyclohexyl acetate and Related Structures

Research concerning 2-methylcyclohexyl acetate and similar structures has primarily focused on their synthesis and application as industrial solvents. Notably, 2-methylcyclohexyl acetate was developed in the early 1970s as an efficient solvent in the anthraquinone (B42736) process for hydrogen peroxide production, owing to its excellent dissolving power for anthraquinone and favorable partition ratio during extraction. researchgate.net

Current research often centers on optimizing the synthesis of these compounds to improve yield, reduce costs, and simplify production processes. arkat-usa.orgnih.gov This includes the exploration of different catalysts and reaction conditions. While 2-methylcyclohexyl acetate itself is not primarily used in fragrance or flavor applications, related cyclohexyl acetate derivatives are investigated for their olfactory properties. thegoodscentscompany.com The broader class of exocyclic α,β-unsaturated esters, which includes the specifically requested but undocumented (2-Methylidenecyclohexyl) acetate, are valuable intermediates in the synthesis of complex heterocyclic and polycyclic compounds with potential biological activities. arkat-usa.org

Detailed Research Findings

Synthesis of 2-Methylcyclohexyl Acetate

The synthesis of 2-methylcyclohexyl acetate is a well-documented process, with various methods developed to enhance efficiency and yield. A common industrial approach involves a two-step process starting from o-cresol.

Hydrogenation: O-cresol is dissolved in a solvent like methylcyclohexane (B89554) and then hydrogenated in the presence of a catalyst, such as Raney nickel, to produce 2-methylcyclohexanol (B165396). arkat-usa.org

Esterification: The resulting 2-methylcyclohexanol is then esterified with acetic acid. This reaction is typically catalyzed by an acid catalyst. arkat-usa.org

Recent advancements in this synthesis have focused on creating solvent-free conditions and utilizing solid acid catalysts to simplify the process and reduce environmental impact.

Table 1: Synthesis Methods for 2-Methylcyclohexyl Acetate

Starting Material Reagents Catalyst Key Conditions Yield Purity Reference
2-methylcyclohexanol Acetic Acid Polystyrene sulfonic acid type Zeo-karb 150°C, vacuum 96.7% 99.3% nih.gov
2-methylcyclohexanol Acetic Acid Polystyrene sulfonic acid type Zeo-karb 100°C, vacuum 96.3% 99.2% nih.gov

Properties of 2-Methylcyclohexyl Acetate

The physical and chemical properties of 2-methylcyclohexyl acetate have been characterized, providing valuable data for its application and handling.

Table 2: Physicochemical Properties of 2-Methylcyclohexyl Acetate

Property Value Reference
Molecular Formula C₉H₁₆O₂ researchgate.net
Molecular Weight 156.22 g/mol researchgate.net
Appearance Clear, colorless liquid researchgate.net
Boiling Point 182°C (lit.) thegoodscentscompany.com
Specific Gravity (at 20°C) 0.947 to 0.951 researchgate.net

| CAS Number | 5726-19-2 | thegoodscentscompany.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2-methylidenecyclohexyl) acetate

InChI

InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7)11-8(2)10/h9H,1,3-6H2,2H3

InChI Key

DQSKUQLPJOPHEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCC1=C

Origin of Product

United States

Synthetic Methodologies for 2 Methylidenecyclohexyl Acetate and Its Structural Analogs

Established Synthetic Pathways to the (2-Methylidenecyclohexyl) Core

Cyclohexanone-Derived Approaches

Cyclohexanone (B45756) and its derivatives serve as versatile starting materials for the synthesis of the 2-methylidenecyclohexyl skeleton. A common strategy involves the introduction of a methylidene group (a carbon-carbon double bond outside the ring) at the C2 position of the cyclohexanone ring. One such approach involves a desaturative amination–cyclization sequence starting from ethyl 2-(2-oxocyclohexyl)acetates. thieme-connect.de This method utilizes a dual photoredox–cobalt catalytic system to generate a secondary aniline, which upon heating, cyclizes to form oxindole (B195798) derivatives. thieme-connect.de While this specific example leads to a heterocyclic system, the initial functionalization of the cyclohexanone ring is a key concept applicable to the synthesis of various carbocyclic structures.

Another relevant transformation starting from a cyclohexanone derivative is the synthesis of 2-methylenecyclohexan-1-one. nih.gov This intermediate is pivotal as subsequent reduction of the ketone functionality would lead to the desired 2-methylidenecyclohexan-1-ol, the direct precursor to (2-Methylidenecyclohexyl) acetate (B1210297).

Furthermore, research into the synthesis of heterocyclic compounds derived from (E)-2-benzylidenecyclohexanone demonstrates the reactivity of α,β-unsaturated cyclohexanones, which can be precursors to the exocyclic methylene (B1212753) group through various chemical manipulations. researchgate.net

Stereochemical Considerations in Cyclohexyl Ring Formation

The stereochemistry of the cyclohexyl ring is a crucial aspect of the synthesis, influencing the properties and biological activity of the final molecule. The formation of specific stereoisomers is often a primary goal in synthetic design. The stereochemistry of nucleophilic addition to cyclohexanone, for instance, is influenced by both steric hindrance and electronic effects. researchgate.net These factors determine whether a nucleophile will attack from the axial or equatorial face, leading to different stereochemical outcomes. researchgate.net

The conformation of the cyclohexane (B81311) ring itself plays a significant role. Six-membered rings like cyclohexane are most stable in a chair conformation to minimize ring strain. libretexts.org Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to avoid steric interactions. libretexts.org Understanding these conformational preferences is essential for predicting and controlling the stereochemical outcome of reactions on the cyclohexyl ring. libretexts.org

Advanced synthetic methods, such as ring contractions, can also be employed to construct functionalized carbocycles with high stereocontrol. rsc.org For example, acid-catalyzed semi-pinacol rearrangements of epoxides can lead to the formation of cyclopentane (B165970) rings with multiple adjacent stereocenters from a cyclohexyl precursor. rsc.org While this example results in a smaller ring, the principles of stereochemical control during ring manipulation are broadly applicable.

Esterification Techniques for Acetate Moiety Introduction

Once the 2-methylidenecyclohexanol core is obtained, the subsequent introduction of the acetate group is typically achieved through esterification. This step requires careful consideration of catalytic methods and selectivity to ensure high yields and avoid unwanted side reactions.

Catalytic Esterification Strategies

A variety of catalysts can be employed to facilitate the esterification of alcohols with acetic acid or its derivatives. Solid acid catalysts, such as silica-supported heteropoly acids and ion-exchange resins like Amberlyst 15, have proven effective for the esterification of olefins with acids. rsc.org For instance, the esterification of cyclohexene (B86901) with acetic acid to produce cyclohexyl acetate has been successfully demonstrated using Amberlyst 15. rsc.orgrsc.org This process is often a key step in the production of cyclohexanol (B46403). rsc.orgrsc.org

Sulfuric acid is another commonly used catalyst for the esterification of cyclohexanol with acetic acid. scispace.comacs.org The reaction kinetics of this process have been studied, providing valuable insights into optimizing reaction conditions. scispace.comacs.org Furthermore, solvent-free methods for preparing ortho-methylcyclohexyl acetate have been developed using sulfonic acid cation exchange resins as catalysts, offering a more environmentally friendly approach. google.com

Enzymatic catalysis presents a green and highly selective alternative. Lipases, such as Novozym 435 and Lipozyme TLIM, have been utilized for the esterification of various secondary metabolites, including the synthesis of eugenyl acetate from eugenol (B1671780) and acetic anhydride. medcraveonline.com

Regioselective and Chemoselective Acetylation

In molecules with multiple reactive sites, achieving regioselective and chemoselective acetylation is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.com For example, certain reagents can selectively reduce a ketone in the presence of an ester. youtube.com In the context of acetylation, a chemoselective process would involve the acetylation of an alcohol in the presence of other sensitive functional groups.

Calcium oxide has been shown to be an effective acid scavenger for the chemoselective acylation of primary alcohols in the presence of phenols or tertiary alcohols. researchgate.net Similarly, zirconium(IV) chloride can catalyze the acetylation of sterically hindered and electron-deficient phenols, as well as acid-sensitive alcohols, with excellent chemoselectivity. researchgate.net

Regioselectivity, the preference for reaction at one position over another, is also a critical consideration. For instance, in a diol, it may be desirable to acetylate only one of the hydroxyl groups. The development of selective oxidation methods for equatorial alcohols using N-ligated λ3-iodanes highlights the potential for achieving high levels of selectivity in cyclic systems. nih.gov While this is an oxidation reaction, the principles of differentiating between axial and equatorial positions are relevant to selective acetylation.

Advanced Synthetic Transformations Involving the Exocyclic Alkene

The exocyclic alkene in (2-Methylidenecyclohexyl) acetate is a versatile functional group that can undergo a variety of advanced synthetic transformations, allowing for further structural diversification.

Addition reactions are a common way to functionalize the double bond. For example, the addition of HBr to an alkene typically proceeds with Markovnikov regioselectivity, where the bromine atom adds to the more substituted carbon. masterorganicchemistry.com Halogenation of alkenes can lead to the formation of dihalogenated products. utdallas.edu Oxymercuration-demercuration is another method for the hydration of an alkene. utdallas.edu

Epoxidation of the exocyclic double bond, for instance with a peroxy acid like peroxyacetic acid, would yield an epoxide. khanacademy.org This three-membered ring can then be opened under acidic or basic conditions to introduce new functional groups with specific stereochemistry. khanacademy.org

Radical reactions also offer a powerful tool for the functionalization of alkenes. Copper-catalyzed radical reactions of acetylenic iodides have been used to synthesize functionalized exocyclic alkenes. mdpi.com Furthermore, visible-light-induced radical reactions provide a mild and efficient way to initiate cyclization and other transformations. mdpi.com

Photocyclization reactions involving alkenes and arenes can lead to the formation of complex polycyclic structures. mdpi.com These reactions often proceed through excited states and can provide access to products that are difficult to obtain through thermal methods. mdpi.com

Olefin Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated cyclic compounds, including those with exocyclic double bonds. wikipedia.org This Nobel Prize-winning reaction, catalyzed by transition metal complexes, particularly those of ruthenium, involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile byproduct, typically ethylene. wikipedia.org The high functional group tolerance and atom economy of RCM make it an attractive strategy for the synthesis of complex molecules. nih.govscientificupdate.com

The key to a successful RCM-based synthesis of this compound lies in the design of a suitable acyclic diene precursor. A plausible retrosynthetic analysis suggests that the target molecule could be obtained from a diene such as 1-acetoxy-2-(prop-2-en-1-yl)hept-6-ene. The intramolecular metathesis of this diene would lead to the formation of the desired six-membered ring with the exocyclic methylene group.

Table 1: Hypothetical RCM Approach to this compound

PrecursorCatalystProductByproduct
1-acetoxy-2-(prop-2-en-1-yl)hept-6-eneGrubbs' Second Generation CatalystThis compoundEthylene

The choice of catalyst is crucial for the success of the RCM reaction. Second-generation Grubbs' catalysts are known for their high activity and stability, making them suitable for a wide range of substrates. organic-chemistry.org The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or toluene (B28343) under an inert atmosphere. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Radical-Mediated Cyclizations and Rearrangements

Radical-mediated cyclizations offer another powerful avenue for the construction of cyclic systems, including the methylidenecyclohexane core. These reactions proceed via highly reactive radical intermediates and are known for their ability to form carbon-carbon bonds under mild conditions. A key principle governing these reactions is the preference for exo cyclization, which leads to the formation of a radical center outside the newly formed ring.

For the synthesis of this compound, a 6-exo-trig radical cyclization of a suitably functionalized acyclic precursor would be a viable strategy. A potential precursor could be a halo-alkene, where a radical is generated at a specific position, leading to an intramolecular attack on a double bond to form the six-membered ring.

A hypothetical pathway could involve the radical cyclization of a bromoallyl ether derivative of an open-chain alcohol. For instance, the treatment of a compound like 7-bromo-2-(prop-2-en-1-yloxy)hept-1-ene with a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), could initiate a cascade of events. The initially formed radical would cyclize onto the internal double bond in a 6-exo fashion to generate a methylidenecyclohexyl radical intermediate. This intermediate could then be trapped, and subsequent functional group manipulation, including acetylation, would yield the final product.

Table 2: Hypothetical Radical Cyclization Approach

PrecursorReagentsKey Intermediate
7-bromo-2-(prop-2-en-1-yloxy)hept-1-eneBu3SnH, AIBN(2-Methylidenecyclohexyl)methyl radical

The regioselectivity of the cyclization is a critical factor, and the substitution pattern of the acyclic precursor can be designed to favor the desired 6-exo cyclization pathway.

Green Chemistry Principles in this compound Synthesis

The fragrance industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly production methods. kaust.edu.sapersonalcaremagazine.combynez.comresearchgate.netrsc.org These principles focus on aspects such as the use of renewable feedstocks, high atom economy, and the reduction of waste and hazardous substances.

The synthetic methodologies discussed above for this compound can be evaluated through the lens of green chemistry.

Atom Economy: Olefin metathesis, particularly RCM, is often cited as a highly atom-economical reaction. chemindigest.comchemistryworld.comfiveable.me In the ideal RCM synthesis of this compound, the only byproduct is ethylene, a small and easily removed molecule. This contrasts with many classical synthetic methods that generate significant amounts of stoichiometric byproducts.

Catalysis: The use of catalytic methods, such as the ruthenium catalysts in RCM, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents.

Solvent Choice: The choice of solvent is another important consideration. While many RCM and radical reactions are carried out in chlorinated solvents, research is ongoing to replace these with more environmentally benign alternatives.

By integrating these green chemistry principles into the design of synthetic routes, the production of this compound and its analogs can be made more sustainable, reducing the environmental impact of this important class of fragrance ingredients.

Spectroscopic and Analytical Characterization of 2 Methylidenecyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (2-Methylidenecyclohexyl) acetate (B1210297), the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various protons in the molecule.

Based on the structure of (2-Methylidenecyclohexyl) acetate and known chemical shifts for similar compounds, the following proton signals can be predicted:

Vinylic Protons (=CH₂): Two distinct signals are anticipated for the two protons of the exocyclic methylene (B1212753) group, likely appearing in the range of 4.5-5.0 ppm. Their distinct chemical shifts are due to their different spatial relationships with the rest of the molecule (one being cis and the other trans to the C-C bond of the ring). These protons would appear as singlets or narrowly split doublets depending on the coupling with neighboring protons.

Proton on the Acetate-Bearing Carbon (CH-OAc): The proton on the carbon atom bonded to the acetate group is expected to resonate downfield due to the deshielding effect of the electronegative oxygen atom. This signal would likely appear as a multiplet in the range of 4.8-5.2 ppm, with its multiplicity determined by the number of adjacent protons.

Allylic Protons: The protons on the carbon atom adjacent to the double bond (C3) would be expected in the region of 2.0-2.5 ppm.

Cyclohexyl Ring Protons (-CH₂-): The remaining protons of the cyclohexyl ring would give rise to a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm.

Acetyl Group Protons (-COCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group in the acetate functionality would be observed around 2.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
=CH₂ (a)~4.8s or d1H
=CH₂ (b)~4.7s or d1H
CH-OAc~5.0m1H
-COCH₃~2.0s3H
Allylic CH₂2.1 - 2.4m2H
Ring CH₂1.2 - 1.9m6H

Note: This is a predicted data table. Actual chemical shifts and multiplicities may vary. s = singlet, d = doublet, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are as follows:

Carbonyl Carbon (C=O): The carbon of the carbonyl group in the acetate moiety is the most deshielded and would appear significantly downfield, typically in the range of 170-172 ppm.

Olefinic Carbons (=C and =CH₂): The two carbons of the exocyclic double bond are expected to resonate in the vinylic region. The quaternary carbon (=C) would be around 140-150 ppm, while the methylene carbon (=CH₂) would appear at approximately 110-120 ppm.

Carbon Bearing the Acetate Group (CH-OAc): The carbon atom attached to the acetate group would be found in the range of 70-80 ppm.

Cyclohexyl Ring Carbons (-CH₂-): The remaining saturated carbon atoms of the cyclohexyl ring would produce signals in the upfield region of the spectrum, typically between 20 and 40 ppm.

Acetyl Group Carbon (-COCH₃): The methyl carbon of the acetate group would resonate at around 21 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~171.0
=C~145.0
=CH₂~115.0
CH-OAc~75.0
Ring CH₂20.0 - 40.0
-COCH₃~21.0

Note: This is a predicted data table. Actual chemical shifts may vary.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms. For a molecule like this compound, several 2D NMR experiments would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the proton on the acetate-bearing carbon and its neighboring protons on the cyclohexyl ring, as well as couplings between the various ring protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to the carbon signal it is attached to, for example, confirming the assignment of the vinylic protons to the vinylic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, a correlation between the acetyl protons (-COCH₃) and the carbonyl carbon (C=O), as well as a correlation between the proton on the acetate-bearing carbon (CH-OAc) and the carbonyl carbon, would confirm the acetate ester linkage.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₉H₁₄O₂, the expected exact mass would be calculated. This high-precision measurement helps to distinguish it from other compounds that may have the same nominal mass.

Fragmentation Patterns and Structural Information

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

A common fragmentation for esters is the loss of the alkoxy group or the acyloxy group. For this compound, the molecular ion [M]⁺• would likely be observed. Key fragmentation pathways would include:

Loss of acetic acid: A characteristic fragmentation for acetates is the neutral loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement, leading to a fragment ion corresponding to methylenecyclohexene.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the ring oxygen would result in the loss of an acetyl radical (•COCH₃, 43 Da) or an acetyl cation ([CH₃CO]⁺, 43 Da), with the latter being a very common and often abundant ion in the mass spectra of acetates.

Cleavage of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller fragment ions. Retro-Diels-Alder reactions are common for cyclic alkenes and could lead to characteristic fragment ions.

The analysis of these fragmentation patterns, in conjunction with the molecular formula obtained from HRMS, provides strong evidence for the proposed structure of this compound. For instance, the mass spectrum of the isomeric 2-methylcyclohexyl acetate shows significant peaks at m/z 96 and 81, which could correspond to fragments of the cyclohexyl ring after the loss of the acetate group. Similar fragmentation would be expected for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The key functional groups in this compound are the ester group and the exocyclic double bond (methylidene group). The ester group gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically observed in the region of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester linkage produce characteristic bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

The methylidene group (=CH₂) is identified by the C=C stretching vibration, which appears as a medium-intensity band around 1650 cm⁻¹. Furthermore, the out-of-plane bending vibration of the =C-H bond of the methylidene group results in a strong and characteristic absorption band near 890 cm⁻¹. The spectrum also displays C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane (B81311) ring, typically in the range of 2850-2950 cm⁻¹, and the sp² hybridized carbons of the double bond, which are expected to appear just above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O)Stretch1735 - 1750Strong
Ester (C-O)Stretch1000 - 1300Medium to Strong
Alkene (C=C)Stretch~1650Medium
Alkene (=C-H)Out-of-plane bend~890Strong
Alkyl (C-H)Stretch2850 - 2950Medium to Strong
Alkene (=C-H)Stretch>3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) are characteristic of the electronic structure of the compound.

For this compound, the chromophores present are the isolated carbonyl group (C=O) of the ester and the isolated carbon-carbon double bond (C=C) of the methylidene group. Since these two chromophores are not in conjugation, their electronic transitions occur at shorter wavelengths, typically in the far-UV region, which is often below the standard measurement range of many UV-Vis spectrophotometers (200-800 nm).

The carbonyl group undergoes a weak n→π* transition, which is expected to have a λmax in the region of 280-300 nm, although its molar absorptivity (ε) would be very low. The more intense π→π* transition for the carbonyl group occurs at a much shorter wavelength, below 200 nm. Similarly, the π→π* transition for the isolated C=C double bond is also found in the far-UV region, typically around 190-200 nm. pressbooks.pub Therefore, a standard UV-Vis spectrum of this compound is not expected to show significant absorption bands. pressbooks.publibretexts.org

Interactive Data Table: Expected Electronic Transitions for this compound

Chromophore Electronic Transition Expected λmax (nm) Expected Molar Absorptivity (ε)
Carbonyl (C=O)n→π~280 - 300Low
Carbonyl (C=O)π→π<200High
Alkene (C=C)π→π*~190 - 200High

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of a compound.

For an unsaturated ester like this compound, a TGA thermogram would typically show a single-step or multi-step decomposition process. researchgate.netresearchgate.netmdpi.com The initial part of the curve would show a stable baseline, indicating no mass loss up to the onset of decomposition. As the temperature increases, the compound will begin to decompose, resulting in a significant loss of mass. The temperature at which this mass loss begins is an indicator of the compound's thermal stability. The decomposition of esters can proceed through various mechanisms, including elimination reactions and bond cleavages, leading to the formation of volatile products. The final residual mass at the end of the analysis would ideally be close to zero, indicating complete decomposition of the organic molecule under the experimental conditions.

Interactive Data Table: Expected Thermal Decomposition Profile for this compound

Parameter Expected Observation
Onset of DecompositionA specific temperature at which significant mass loss begins.
Decomposition StepsLikely a major single-step or multi-step decomposition.
Final ResidueExpected to be minimal, approaching 0% mass.

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₉H₁₄O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ).

Interactive Data Table: Elemental Composition of this compound

Element Symbol Theoretical Mass Percent (%)
CarbonC70.09
HydrogenH9.15
OxygenO20.75

Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the chemical formula of a synthesized sample of this compound. webqc.org

Mechanistic Investigations and Reactivity Studies of 2 Methylidenecyclohexyl Acetate

Reaction Pathways of the Exocyclic Methylidene Group

The exocyclic double bond in (2-Methylidenecyclohexyl) acetate (B1210297) is activated by its conjugation with the electron-withdrawing acetate group, rendering it susceptible to a variety of addition reactions.

Electrophilic and Nucleophilic Additions

Electrophilic Addition: The carbon-carbon double bond of the methylidene group is electron-rich and can be attacked by electrophiles. chemsynthesis.com The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation adjacent to the ester-bearing carbon. This carbocation is further stabilized by resonance with the carbonyl group of the ester. The subsequent attack by a nucleophile on the carbocation intermediate yields the final product.

Common electrophilic additions include hydrohalogenation and hydration. For instance, the reaction with hydrogen halides (HX) is expected to yield a 2-(1-haloethyl)cyclohexyl acetate. The stability of the intermediate carbocation is a key factor in determining the reaction pathway and the potential for rearrangements, although significant rearrangements are less likely in this constrained cyclic system.

Nucleophilic Addition: The conjugation of the methylidene group with the carbonyl of the acetate ester makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. This is a characteristic reaction of α,β-unsaturated esters. The outcome of the reaction, whether it is a 1,2-addition (attack at the carbonyl carbon) or a 1,4-addition (attack at the β-carbon of the exocyclic double bond), is largely determined by the nature of the nucleophile.

Soft nucleophiles, such as thiols and amines, generally favor 1,4-addition, leading to the formation of a β-substituted product after protonation of the intermediate enolate. Hard nucleophiles, which are typically strongly basic like Grignard reagents, tend to favor irreversible 1,2-addition at the carbonyl carbon. However, with α,β-unsaturated esters, even some strong bases can lead to 1,4-addition.

Nucleophile Type Preferred Addition Expected Product
Soft (e.g., RSH, R₂NH)1,4-Conjugate Addition2-(1-(Thioalkyl/Amino)ethyl)cyclohexyl acetate
Hard (e.g., RMgX)1,2-Addition (to C=O)See Section 4.2.2

Cycloaddition Reactions

The exocyclic diene system in (2-Methylidenecyclohexyl) acetate can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the molecule can act as a diene, although its conformation may influence its reactivity. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The reaction is often stereospecific and can be influenced by the use of Lewis acid catalysts.

Intramolecular Diels-Alder (IMDA) reactions are also a possibility if a suitable dienophile is present elsewhere in the molecule, potentially leading to the formation of complex bicyclic or tricyclic systems. The stereochemical outcome of such reactions is often highly predictable.

Another class of cycloaddition reactions applicable to the methylidene group is 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, reacting with the double bond (the dipolarophile) to form a five-membered heterocyclic ring.

Transformations Involving the Acetate Ester Functionality

The acetate ester group of this compound is a key site for chemical transformations, including hydrolysis, transesterification, and reactions with powerful nucleophiles like organometallic reagents.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, 2-methylidenecyclohexanol, and acetic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon and is an irreversible process. Studies on the hydrolysis of similar esters, such as cyclohexyl acetate, have shown that solid acid catalysts can also be effectively employed. The kinetics of ester hydrolysis can be influenced by factors such as temperature and the molar ratio of water to the ester.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield (2-Methylidenecyclohexyl) ethanoate and methanol. This is an equilibrium-controlled process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Reaction Catalyst Products
HydrolysisAcid (e.g., H₂SO₄) or Base (e.g., NaOH)2-Methylidenecyclohexanol + Acetic Acid/Acetate
TransesterificationAcid or BaseNew Ester + Acetate

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. Their reaction with esters is a common method for the formation of tertiary alcohols. The reaction proceeds via a two-step addition mechanism. The first equivalent of the organometallic reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

It is important to note that due to the presence of the α,β-unsaturated system, a competition between 1,2-addition at the carbonyl and 1,4-addition at the exocyclic double bond can occur, especially with less reactive organometallic reagents like organocuprates. However, with highly reactive Grignard and organolithium reagents, the 1,2-addition to the ester carbonyl is generally the predominant pathway.

Radical Chemistry of this compound and its Precursors

The exocyclic double bond of this compound is also susceptible to attack by radicals. Radical additions can be initiated by radical initiators such as AIBN or by photochemical methods. For instance, the addition of a radical species (R•) to the double bond would generate a new radical intermediate, which can then propagate a chain reaction or be trapped by another species.

The precursors to this compound can also be involved in radical chemistry. For example, if the molecule is synthesized from a precursor containing a suitable leaving group, radical cyclization reactions could be employed to form the cyclohexyl ring system. The stereochemical outcome of such radical cyclizations can often be predicted using Baldwin's rules.

Radical Generation and Propagation

The generation of a radical species from this compound would typically involve the homolytic cleavage of a bond. The most likely site for radical initiation, in the absence of other reagents, would be the abstraction of a hydrogen atom. The allylic protons on the cyclohexane (B81311) ring are particularly susceptible to abstraction by radical initiators due to the resonance stabilization of the resulting radical.

Alternatively, radical generation could be initiated through the acetate group, for instance, by oxidative decarboxylation, although this is a less common pathway for simple acetates compared to other carboxylates.

Once a radical is formed on the cyclohexane ring, it can propagate through several mechanisms:

Hydrogen Abstraction: The initial radical can abstract a hydrogen atom from another molecule of this compound or from a solvent molecule, thereby propagating the radical chain.

Addition to a Double Bond: The radical can add to the exocyclic methylene (B1212753) group of another molecule, leading to the formation of a dimer or polymer.

The specific pathways of radical generation and propagation would be highly dependent on the reaction conditions, including the type of initiator used, the temperature, and the concentration of the substrate.

Intramolecular Radical Cyclizations and Rearrangements

The presence of the exocyclic methylene group in this compound provides a site for intramolecular reactions, should a radical be generated elsewhere on the ring or on the acetate group.

A notable rearrangement that has been studied in related systems is the ring contraction of a cyclohexyl radical to a cyclopentylmethyl radical. This process is generally understood to occur through a sequence of a ring-opening to form a hexenyl radical, followed by a 5-exo ring-closure. The feasibility of this rearrangement is significantly influenced by the presence and nature of substituents on the cyclohexane ring. Substituents that can stabilize the intermediate radicals can favor the rearrangement pathway.

In the case of a radical generated from this compound, the exocyclic methylene group itself can participate in intramolecular cyclization reactions. For example, if a radical were formed at the C6 position of the cyclohexane ring, it could potentially add to the exocyclic double bond, leading to the formation of a bicyclic system. The regioselectivity of such a cyclization would be governed by Baldwin's rules, with 5-exo cyclizations generally being favored.

Computational and Theoretical Chemistry Studies on 2 Methylidenecyclohexyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Methylidenecyclohexyl) acetate (B1210297). These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of its electrons.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For (2-Methylidenecyclohexyl) acetate, DFT calculations, commonly employing functionals such as B3LYP with basis sets like 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Beyond structural determination, DFT is used to probe the electronic nature of the molecule. researchgate.netdntb.gov.ua The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dntb.gov.ua Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated to visualize the charge distribution on the molecular surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. dntb.gov.ua

Ab Initio Methods for Electronic Properties

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a rigorous approach to studying electronic properties without reliance on empirical parameters. researchgate.net These methods are computationally more intensive than DFT but can provide highly accurate results for molecular geometries and energies. researchgate.netnih.gov For a molecule like this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate conformational energies with high precision. researchgate.net

Combining experimental techniques like femtosecond rotational coherence spectroscopy with high-level ab initio calculations has enabled the determination of highly accurate equilibrium structures for molecules like cyclohexane (B81311). nih.gov These studies provide benchmark data for bond lengths and angles that are essential for validating computational models. For instance, the equilibrium C-C bond length in cyclohexane has been determined to be approximately 1.526 Å. nih.gov

Table 1: Representative Calculated Equilibrium Structural Parameters for a Cyclohexane Ring. Data is illustrative and based on high-level calculations for the parent cyclohexane molecule. nih.gov
ParameterValue
r(e)(C-C)1.526 ± 0.001 Å
r(e)(C-Haxial)1.098 ± 0.001 Å
r(e)(C-Hequatorial)1.093 ± 0.001 Å

Conformational Analysis of the Cyclohexyl Ring System

The chair conformation is the most stable arrangement for a cyclohexane ring, but the presence of substituents, such as the acetate and methylidene groups in the target molecule, leads to different energetic considerations. researchgate.netutdallas.edu The key destabilizing factor in substituted cyclohexanes is the 1,3-diaxial interaction, a steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org Consequently, substituents generally prefer to occupy the more spacious equatorial position. sapub.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which corresponds to the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. utdallas.edusapub.org For the acetate group, this value is influenced by both steric and electronic factors. In 2-substituted methylenecyclohexanes, the presence of the double bond has been shown to stabilize the axial conformer for an electronegative substituent. cdnsciencepub.com This effect, attributed to "double bond - no bond" resonance or dipole-quadrupole interactions, would be a critical factor in determining the conformational equilibrium of this compound. cdnsciencepub.com

Table 2: Illustrative Conformational A-Values (kcal/mol) for Relevant Substituents on a Cyclohexane Ring. sapub.org
SubstituentA-Value (ΔG ax/eq)
-CH3 (Methyl)1.74
-OCOCH3 (Acetoxy)0.7

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. mdpi.com For a molecule like this compound, this could involve studying its synthesis, hydrolysis, or reactions at the exocyclic double bond.

Transition State Analysis

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The rate of a reaction is determined by the energy difference between the reactants and the transition state, known as the activation energy. utdallas.edu Computational chemistry allows for the precise location and characterization of these fleeting transition state structures. By analyzing the geometry of the TS, chemists can understand the specific atomic motions involved in the bond-breaking and bond-forming processes. DFT calculations are widely used to locate transition states and to verify them by ensuring they have exactly one imaginary vibrational frequency corresponding to the reaction coordinate. mdpi.com For example, in a potential reaction involving this compound, such as an addition to the double bond, transition state analysis would reveal the geometry of approach of the reacting species. DFT studies on related systems have shown how noncovalent interactions within the transition state can influence the stereochemical outcome of a reaction. acs.org

Energy Profiles and Reaction Kinetics

Once the structures of the reactants, products, and transition states have been optimized, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system along the reaction coordinate, providing a visual representation of the reaction mechanism, including the activation energies for each step and the relative energies of any intermediates.

Molecular Dynamics Simulations for Dynamic Behavior

Extensive searches of computational and theoretical chemistry literature have revealed a notable absence of published molecular dynamics (MD) simulation studies specifically focused on this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions, it appears that this specific compound has not yet been the subject of such detailed in silico investigation.

The lack of available research in this area means that data on the dynamic properties of this compound, which would typically be presented in data tables summarizing simulation parameters and key findings, is not available. Detailed research findings that would elucidate its behavior over time at an atomic level have not been published in the scientific literature.

Therefore, a comprehensive discussion on the molecular dynamics of this compound cannot be provided at this time. Further research in the field of computational chemistry would be required to generate the data necessary for such an analysis.

Applications of 2 Methylidenecyclohexyl Acetate in Advanced Organic Synthesis

A Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the double bond and the ester functionality in (2-Methylidenecyclohexyl) acetate (B1210297) make it a versatile starting material for the construction of more complex molecular architectures.

Natural Product Total Synthesis

While direct and specific applications of (2-Methylidenecyclohexyl) acetate in the total synthesis of named natural products are not extensively reported in publicly available literature, the broader class of dienol acetates and exocyclic methylene (B1212753) compounds are recognized as valuable intermediates. For instance, the Diels-Alder reaction, a powerful tool for constructing cyclohexene (B86901) rings found in many natural products, can potentially utilize dienol acetates as diene or dienophile components. nih.govutexas.edu The exocyclic methylene group is a common feature in numerous terpenoids and other natural products, and its introduction can be a key strategic step in their synthesis. organic-chemistry.org

Pharmaceutical Intermediate Development

There is limited direct evidence in the scientific literature of this compound being a key intermediate in the development of specific pharmaceutical compounds. However, the cyclohexyl and acetate moieties are present in various bioactive molecules. The synthesis of derivatives from this compound could potentially lead to novel structures with desirable pharmacological properties. The development of derivatives of parent compounds is a common strategy in medicinal chemistry to optimize efficacy and other pharmacokinetic properties. rsc.org

Role in Chiral Synthesis and Stereocontrol

The prochiral nature of the exocyclic double bond in this compound offers opportunities for stereoselective transformations. The introduction of chirality at the methylene-bearing carbon or the adjacent allylic position can be a valuable step in asymmetric synthesis. While specific studies detailing the use of this compound as a chiral auxiliary or a substrate in highly stereocontrolled reactions are not prominent, the principles of asymmetric catalysis are broadly applicable. For example, enantioselective hydrogenation or epoxidation of the exocyclic double bond could provide access to chiral cyclohexyl derivatives.

Precursor in the Generation of Chemically Interesting Scaffolds

The carbon framework of this compound can be manipulated to generate a variety of carbocyclic and heterocyclic scaffolds. The exocyclic double bond is a key functional group for various ring-forming and ring-expanding reactions. For instance, cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, could be employed to construct bicyclic systems. Ozonolysis of the double bond would yield a cyclohexanone (B45756) derivative, which could then be used in a range of subsequent transformations to build more complex molecular architectures. researchgate.net The synthesis of diverse heterocyclic scaffolds is a significant area of research, often utilizing sequential reactions and metal catalysis. mdpi.comacs.org

Coordination Chemistry Applications of this compound and its Metal Complexes

The oxygen atoms of the acetate group and the π-system of the double bond in this compound can act as coordination sites for metal ions. The formation of metal complexes can modulate the reactivity of the organic ligand and enable novel catalytic transformations.

Palladium acetate, for example, is known to react with mono-olefins to form η3-allyl palladium complexes. rsc.org Similar reactivity could be anticipated for this compound, potentially leading to the formation of unique organometallic species. The coordination of transition metals to acetate ligands is a well-established area of coordination chemistry, with applications in catalysis and materials science. rsc.orgbingol.edu.trnih.gov

Table 1: Potential Reactions and Resulting Scaffolds from this compound

Reaction TypeReagents/ConditionsResulting Scaffold/Functional GroupPotential Applications
Diels-Alder ReactionDiene/DienophileBicyclic cyclohexene derivativesNatural Product Synthesis
Epoxidationm-CPBA, etc.Spiro-epoxidesIntermediate Synthesis
DihydroxylationOsO4, NMODiolsIntermediate Synthesis
OzonolysisO3, then reductive/oxidative workupCyclohexanone derivativesScaffold Diversification
HydrogenationH2, Pd/CMethylcyclohexyl acetateSynthesis of Saturated Derivatives
Allylic FunctionalizationNBS, etc.Substituted cyclohexenyl acetatesIntroduction of new functionalities
Palladium-catalyzed cross-couplingOrganoboranes, etc.Arylated/vinylated cyclohexenesC-C bond formation

Advanced Topics in the Chemistry of 2 Methylidenecyclohexyl Acetate

Structure-Activity Relationships and Molecular Recognition

The relationship between the molecular structure of a compound and its biological activity is a fundamental area of chemical and biological research. For fragrance compounds like (2-Methylidenecyclohexyl) acetate (B1210297), this often involves understanding how the molecule's shape and chemical features interact with specific olfactory receptors.

There is a significant lack of specific research into the ligand-receptor interactions of (2-Methylidenecyclohexyl) acetate with olfactory receptors. While studies have identified specific olfactory receptors for other fragrance molecules, such as various musk compounds, and have explored their structure-activity relationships, similar detailed investigations for this compound have not been published. nih.gov Research in the field of olfaction has demonstrated that the perception of odor is initiated by the binding of odorant molecules to specific G-protein coupled receptors in the olfactory epithelium. The precise nature of this binding, including the specific amino acid residues involved and the resulting conformational changes in the receptor, determines the downstream signaling cascade and ultimately the perceived scent. However, without dedicated studies on this compound, any discussion of its specific interactions remains speculative.

General principles of olfaction suggest that the size, shape, and functional groups of this compound would govern its interaction with any corresponding olfactory receptors. The exocyclic double bond and the acetate group are key features that would influence its binding affinity and specificity. Studies on other odorants, like isoamyl acetate, have shown that a single compound can interact with multiple olfactory receptors, and that these interactions can sometimes lead to complex perceptual outcomes, including antagonism at the receptor level. nih.gov However, it is crucial to note that such findings cannot be directly extrapolated to this compound without experimental validation.

Detailed studies on the enzymatic transformations and inhibitory mechanisms specifically involving this compound are not present in the current scientific literature. As an ester, it can be hypothesized that this compound could be a substrate for various esterases and lipases, which would hydrolyze the ester bond to yield 2-methylidenecylohexanol and acetic acid. This type of biotransformation is common for many acetate esters in biological systems. However, the specific enzymes that might act on this substrate, their kinetics, and the mechanistic pathways of such transformations have not been investigated.

Similarly, there is no published research on the potential for this compound to act as an enzyme inhibitor. The chemical structure does not immediately suggest a reactive "warhead" that would typically be associated with potent, irreversible enzyme inhibition. Any potential inhibitory activity would likely be through competitive binding at an active site, but without experimental data, this remains purely conjectural.

Supramolecular Assembly and Material Science Potential

There is no available research in the scientific literature regarding the supramolecular assembly of this compound or its potential applications in material science. Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. While compounds with specific functional groups capable of strong, directional non-covalent interactions (like hydrogen bonding or pi-pi stacking) are often explored for their potential in creating novel materials, the chemical structure of this compound does not present obvious features that would lend themselves to significant, predictable self-assembly.

Photochemical and Electrochemical Properties and Reactions

Specific studies detailing the photochemical and electrochemical properties and reactions of this compound are absent from the scientific literature. General knowledge of organic photochemistry suggests that the exocyclic double bond could potentially undergo photochemical reactions, such as [2+2] cycloadditions or ene reactions, upon irradiation with UV light. However, the specific conditions required, the quantum yields of such reactions, and the nature of the photoproducts have not been experimentally determined for this compound.

Similarly, the electrochemical behavior of this compound has not been reported. The functional groups present are not typically considered electroactive under common experimental conditions. Any electrochemical reactions would likely require extreme potentials and have not been a subject of investigation.

Analytical Method Development for Detection and Quantification

While there are no publications that specifically focus on the development of a novel analytical method for this compound, its detection and quantification would likely be achieved using standard, well-established analytical techniques for volatile organic compounds. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be the most probable methods for its analysis. These techniques are routinely used for the separation, identification, and quantification of components in complex mixtures like essential oils and fragrance formulations.

The development of a specific analytical method would follow standard validation procedures, including establishing linearity, accuracy, precision, and limits of detection and quantification. nih.gov For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method could also potentially be developed, although GC is generally more suitable for volatile and semi-volatile compounds like this compound. nih.gov The selection of the specific chromatographic conditions (e.g., column type, temperature program, mobile phase) would be optimized to achieve good resolution and sensitivity for this particular analyte.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.